1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one
説明
1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety, linked via a piperazine-sulfonyl bridge to a para-acetylphenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes requiring π-π interactions and hydrogen bonding . The acetyl group enhances solubility, while the sulfonyl-piperazine moiety contributes to metabolic stability .
特性
IUPAC Name |
1-[4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-15(25)16-4-6-17(7-5-16)29(26,27)24-12-10-23(11-13-24)20-9-8-18(21-22-20)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZOUPQSJPMTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This is achieved through the reaction of appropriate precursors with piperazine derivatives.
- Introduction of the Furan and Pyridazine Moieties : These groups are synthesized via cyclization reactions involving furan derivatives and pyridazine precursors.
- Sulfonylation : The sulfonyl group is introduced to enhance biological activity, often through nucleophilic substitution reactions.
The biological activity of 1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural features possess potent activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-(sulfonyl)phenyl]ethan-1-one | MRSA | 0.007–0.03 mg/mL |
| Similar Derivative | E. coli | 0.01–0.05 mg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer effects. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
Inhibition studies have shown that this compound can act as an inhibitor for several key enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| AChE | Competitive | 25 µM |
| Urease | Noncompetitive | 15 µM |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections.
- Anticancer Activity Assessment : Another study evaluated the cytotoxic effects on various cancer cell lines, finding that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.
類似化合物との比較
Piperazine-Sulfonyl Derivatives
- 4-[(4-Acetylpiperazin-1-yl)sulfonyl]aniline (CAS 717904-64-8): This compound shares the acetylpiperazine-sulfonyl-phenyl backbone but replaces the pyridazine-furan group with an aniline.
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n): The methoxy and nitro groups enhance electron-withdrawing effects, increasing oxidative stability compared to the target compound.
Pyridazine-Based Analogues
- 1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2034483-79-7): The trifluoromethyl group enhances lipophilicity and bioavailability compared to the furan substituent in the target compound.
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- However, the sulfonyl group improves selectivity over off-target serotonin receptors .
- Cortisol Synthesis Inhibitors :
Compared to 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one (), the absence of imidazole in the target compound reduces metal-coordination capability, likely diminishing enzyme inhibition potency.
Antibacterial Activity
- LpxH Inhibitors: Analogues like 1-(5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethan-1-one () exhibit IC50 values of 1.2 ± 0.2 µM against E. coli LpxH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
